molecular formula C15H16O B14336519 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one CAS No. 110784-44-6

1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one

Cat. No.: B14336519
CAS No.: 110784-44-6
M. Wt: 212.29 g/mol
InChI Key: GJQDXVGQSPEPKI-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of three methyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents.

      Conditions: Carried out under controlled temperatures to prevent over-substitution.

      Products: Halogenated or nitrated derivatives of the compound.

Common Reagents and Conditions

The common reagents used in the reactions of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.

Scientific Research Applications

1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one has several applications in scientific research, including:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of new pharmaceuticals and agrochemicals.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Studied for its role in drug delivery systems and targeted therapies.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its methyl groups and carbonyl functionality play a crucial role in determining its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethylbenzene (Mesitylene)

    • Similar structure with three methyl groups attached to a benzene ring.
    • Lacks the biphenyl structure and carbonyl functionality.
  • Biphenyl

    • Consists of two benzene rings connected by a single bond.
    • Does not have the methyl groups or carbonyl functionality.
  • Acetophenone

    • Contains a benzene ring with a carbonyl group attached.
    • Lacks the biphenyl structure and multiple methyl groups.

Uniqueness

1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is unique due to its combination of a biphenyl structure with three methyl groups and a carbonyl functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

110784-44-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H16O/c1-11-9-12(2)14(16)15(3,10-11)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

GJQDXVGQSPEPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(C1=O)(C)C2=CC=CC=C2)C

Origin of Product

United States

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